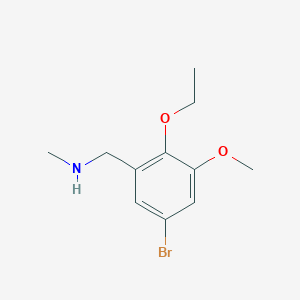![molecular formula C25H34N2O2 B262149 16-[(1,3-Dimethyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrost-5-en-17-one](/img/structure/B262149.png)
16-[(1,3-Dimethyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrost-5-en-17-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-[(1,3-Dimethyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrost-5-en-17-one, commonly known as DMHA, is a synthetic compound that has gained popularity in recent years due to its potential use as a performance-enhancing supplement. DMHA is structurally similar to other compounds such as DMAA and ephedrine, which have been banned in many countries due to their adverse effects. However, DMHA is still legal and widely available in many countries, which has led to concerns about its safety and efficacy.
Mechanism of Action
DMHA is believed to work by increasing the levels of certain neurotransmitters in the brain, such as dopamine and norepinephrine. These neurotransmitters are involved in regulating mood, motivation, and energy levels. By increasing their levels, DMHA may enhance cognitive function and physical performance.
Biochemical and Physiological Effects:
DMHA has been shown to increase heart rate, blood pressure, and body temperature, which are all indicators of increased metabolic activity. It may also increase the levels of certain hormones, such as cortisol and testosterone, which are involved in regulating metabolism and muscle growth. However, the long-term effects of DMHA on these hormones are not well understood.
Advantages and Limitations for Lab Experiments
DMHA has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it is stable under a wide range of conditions. However, its limited solubility in water can make it difficult to use in certain experiments, and its potential toxicity and side effects must be carefully considered.
Future Directions
There are several areas of future research that could help to clarify the safety and efficacy of DMHA. These include:
1. Further studies on the mechanism of action of DMHA, particularly with regard to its effects on neurotransmitter levels and hormonal regulation.
2. Long-term studies on the safety of DMHA, including its potential effects on cardiovascular health and hormone regulation.
3. Studies on the efficacy of DMHA as a performance-enhancing supplement, particularly in comparison to other compounds such as caffeine and creatine.
4. Investigations into the potential therapeutic uses of DMHA, such as in the treatment of cognitive disorders or metabolic diseases.
Conclusion:
DMHA is a synthetic compound that has gained popularity as a potential performance-enhancing supplement. While some studies have suggested that it may have beneficial effects on energy levels, cognitive function, and physical performance, the research on DMHA is limited, and there is a lack of consensus on its safety and efficacy. Further research is needed to clarify these issues and to determine whether DMHA has any potential therapeutic uses.
Synthesis Methods
DMHA is synthesized from 5α-androst-3β-hydroxy-16-en-one, which is a natural steroid hormone found in the body. The synthesis involves the condensation of 5α-androst-3β-hydroxy-16-en-one with 4-methyl-2-pentanone and 4-methyl-2-pentenal in the presence of a catalyst. The resulting product is then purified and crystallized to obtain DMHA.
Scientific Research Applications
DMHA has been studied for its potential use as a performance-enhancing supplement, particularly in the areas of athletic performance and cognitive function. Some studies have suggested that DMHA may increase energy levels, improve focus and concentration, and enhance physical performance. However, the research on DMHA is limited, and there is a lack of consensus on its efficacy and safety.
properties
Molecular Formula |
C25H34N2O2 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(16Z)-16-[(1,3-dimethylpyrazol-4-yl)methylidene]-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C25H34N2O2/c1-15-17(14-27(4)26-15)11-16-12-22-20-6-5-18-13-19(28)7-9-24(18,2)21(20)8-10-25(22,3)23(16)29/h5,11,14,19-22,28H,6-10,12-13H2,1-4H3/b16-11- |
InChI Key |
ACQJQYXDUPWECK-WJDWOHSUSA-N |
Isomeric SMILES |
CC1=NN(C=C1/C=C\2/CC3C4CC=C5CC(CCC5(C4CCC3(C2=O)C)C)O)C |
SMILES |
CC1=NN(C=C1C=C2CC3C4CC=C5CC(CCC5(C4CCC3(C2=O)C)C)O)C |
Canonical SMILES |
CC1=NN(C=C1C=C2CC3C4CC=C5CC(CCC5(C4CCC3(C2=O)C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(3,4-dichlorobenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B262072.png)


![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cyclooctanamine](/img/structure/B262083.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-methylpropan-1-amine](/img/structure/B262087.png)


![1-[2-(benzyloxy)-3-methoxyphenyl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B262091.png)

![1-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}-4-methylpiperazine](/img/structure/B262101.png)
![9-[4-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B262102.png)
![(2R)-2-[(4-methylphenyl)methylamino]butan-1-ol](/img/structure/B262104.png)
